molecular formula C25H21FN2O6S B2736363 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866813-72-1

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2736363
CAS No.: 866813-72-1
M. Wt: 496.51
InChI Key: XCNHXYYKPREEQE-UHFFFAOYSA-N
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Description

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and methoxyphenyl substituents.

Preparation Methods

The synthesis of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a catalyst.

    Introduction of the Fluoro and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a fluorescent probe due to its quinoline core, which can be used in imaging studies.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and methoxyphenyl groups could play a role in binding to these targets, while the quinoline core may be involved in electronic interactions.

Comparison with Similar Compounds

Similar compounds to 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide include:

    2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide: This compound has a similar structure but with a different position of the methoxy group.

    2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide: This compound has a chloro group instead of a methoxy group.

    2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide: This compound has a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-18-6-4-17(5-7-18)27-24(29)15-28-14-23(25(30)21-13-16(26)3-12-22(21)28)35(31,32)20-10-8-19(34-2)9-11-20/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNHXYYKPREEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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